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Introduction
Alanopine, a naturally occurring imino acid, is a significant end product of anaerobic glycolysis

in many marine invertebrates, including mollusks and polychaete worms. Its formation allows

for the regeneration of NAD+ from NADH, which is crucial for maintaining redox balance and

sustaining ATP production via glycolysis when oxygen is scarce. The synthesis of alanopine
from L-alanine and pyruvate is catalyzed by the enzyme alanopine dehydrogenase (ADH),

also known as alanopine: NAD+ oxidoreductase (EC 1.5.1.17).[1][2] This technical guide

provides an in-depth overview of the enzymatic formation of alanopine, including detailed

experimental protocols, quantitative kinetic data, and visualizations of the reaction and

regulatory influences.

Enzymatic Reaction
The formation of alanopine is a reversible reductive condensation reaction. In the forward

direction, L-alanine and pyruvate are condensed in the presence of the reduced cofactor NADH

to form meso-N-(1-carboxyethyl)-alanine (alanopine) and NAD+.[3] The systematic name for

this enzyme class is 2,2'-iminodipropanoate:NAD+ oxidoreductase (L-alanine-forming).[1][4]

The overall reaction is as follows:

L-alanine + pyruvate + NADH + H+ ⇌ meso-alanopine + NAD+ + H₂O
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Quantitative Enzyme Kinetics
The kinetic properties of alanopine dehydrogenase have been characterized in several marine

invertebrates. These parameters are crucial for understanding the enzyme's function under

physiological conditions. The following tables summarize key quantitative data from studies on

ADH from various sources.

Table 1: Michaelis-Menten Constants (Km) for Alanopine Dehydrogenase
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Substrate Organism Tissue pH Km (mM) Reference

L-Alanine
Littorina

littorea
Foot Muscle 7.5 23.8 ± 0.52

L-Alanine
Littorina

littorea
Foot Muscle 6.5 14.9 ± 0.85

Pyruvate
Littorina

littorea
Foot Muscle 7.5 0.26 ± 0.01

Pyruvate
Littorina

littorea
Foot Muscle 6.5 0.17 ± 0.02

NADH
Littorina

littorea
Foot Muscle 7.5

0.009 ±

0.0001

meso-

Alanopine

Littorina

littorea
Foot Muscle 8.5 50

meso-

Alanopine

Littorina

littorea
Foot Muscle 6.5 6.5

NAD+
Littorina

littorea
Foot Muscle 7.5 0.18 ± 0.03

Pyruvate
Strombus

luhuanus

Pedal

Retractor

Muscle

- ~0.3

NADH
Strombus

luhuanus

Pedal

Retractor

Muscle

- ~0.02

L-Alanine
Busycotypus

canaliculatum
Foot Muscle 7.5 ~25

Pyruvate
Busycotypus

canaliculatum
Foot Muscle 7.5 ~0.4

Table 2: Inhibition Constants (Ki) and Substrate Inhibition (I50) for Alanopine Dehydrogenase

from Littorina littorea Foot Muscle
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Inhibitor
Substrate
Varied

Type of
Inhibition

pH
Ki or I50
(mM)

Reference

Pyruvate L-Alanine
Substrate

Inhibition
7.5 I50 = 8

L-Alanine Pyruvate
Substrate

Inhibition
7.5 I50 = 450-550

meso-

Alanopine
-

Product

Inhibition
7.5 Ki = 35 ± 0.4

NAD+ -
Product

Inhibition
7.5

Ki = 0.16 ±

0.012

ATP NADH Competitive 7.5 -

ADP NADH Competitive 7.5 -

Experimental Protocols
Assay for Alanopine Dehydrogenase Activity
This protocol is based on the spectrophotometric measurement of NADH oxidation.

Principle: The activity of alanopine dehydrogenase is determined by monitoring the decrease

in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Reagents:

50 mM Imidazole-HCl buffer, pH 7.5

1.3 mM Pyruvic acid sodium salt solution

130 mM L-Alanine solution

0.1 mM NADH solution

Enzyme preparation (e.g., purified enzyme or tissue homogenate supernatant)

Procedure:
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Prepare a reaction mixture in a 1 ml cuvette containing:

50 mM Imidazole-HCl buffer, pH 7.5

1.3 mM pyruvate

130 mM L-alanine

0.1 mM NADH

Equilibrate the cuvette to the desired temperature (e.g., 25°C) in a temperature-controlled

spectrophotometer.

Initiate the reaction by adding a small volume of the enzyme preparation.

Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for several

minutes.

Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time

plot. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that catalyzes

the oxidation of 1 µmol of NADH per minute under the specified conditions.

Purification of Alanopine Dehydrogenase from Littorina
littorea Foot Muscle
This protocol provides a representative multi-step procedure for the purification of ADH to

homogeneity.

Step 1: Homogenization and Crude Extract Preparation

Mince foot muscle tissue and homogenize in 5 volumes of ice-cold 50 mM imidazole buffer,

pH 7.5, containing 15 mM β-mercaptoethanol.

Centrifuge the homogenate at 27,000 x g for 20 minutes at 4°C.

Collect the supernatant, which serves as the crude enzyme extract.
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Step 2: Ammonium Sulphate Fractionation

Bring the crude supernatant to 60% saturation with solid ammonium sulphate.

Stir for 30 minutes at room temperature and then centrifuge as in Step 1.

Resuspend the pellet containing ADH in a minimal volume of the homogenization buffer.

Step 3: Gel Filtration Chromatography (Sephadex G-100)

Apply the resuspended pellet onto a Sephadex G-100 column equilibrated with 20 mM

imidazole buffer, pH 7.4, containing 10 mM β-mercaptoethanol.

Elute the column with the same buffer and collect fractions.

Assay the fractions for ADH activity and pool the active fractions.

Step 4: Chromatofocusing

Apply the pooled active fractions from the gel filtration step onto a PBE 94 chromatofocusing

column pre-equilibrated with the buffer from Step 3.

Elute the column with Polybuffer 74 (adjusted to pH 4.0) to create a pH gradient.

Collect fractions and identify the peak of ADH activity.

Step 5: Second Gel Filtration Chromatography

Pool the active fractions from chromatofocusing and apply to a larger Sephadex G-100

column equilibrated with 50 mM imidazole buffer, pH 7.5, containing 10 mM β-

mercaptoethanol and 0.04% sodium azide.

Elute with the same buffer and pool the fractions containing purified ADH.

Visualizations
Enzymatic Reaction and Regulatory Influences
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The activity of alanopine dehydrogenase is not known to be regulated by a complex signaling

cascade but is highly sensitive to the metabolic state of the cell, particularly during anoxia. The

following diagram illustrates the key inputs and regulatory influences on the enzyme.

Enzymatic Reaction

Regulatory Influences
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Caption: Regulatory influences on alanopine dehydrogenase activity.

Experimental Workflow for Alanopine Dehydrogenase
Purification and Characterization
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The following diagram outlines a typical experimental workflow for the isolation and study of

alanopine dehydrogenase.
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Caption: Workflow for ADH purification and characterization.

Conclusion
The enzymatic formation of alanopine via alanopine dehydrogenase is a key metabolic

adaptation in many marine invertebrates for surviving anaerobic conditions. The enzyme's

activity is finely tuned to the cellular environment, particularly the changes in pH and substrate

concentrations that accompany hypoxia. The detailed kinetic data and experimental protocols

provided in this guide offer a solid foundation for researchers and drug development

professionals interested in studying this enzyme and its physiological role. Further investigation

into the potential for allosteric regulation or post-translational modifications of ADH could

provide deeper insights into the control of anaerobic metabolism.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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